Isoglobotriose

Description

Significance of Oligosaccharides in Biological Systems

Oligosaccharides, short chains of monosaccharide units linked by glycosidic bonds, are fundamental to life. proprep.comkhanacademy.org They can exist freely or be covalently attached to proteins and lipids, forming glycoproteins and glycolipids, respectively. proprep.com These complex structures are not merely decorative but serve as informational molecules. They play crucial roles in cell-cell recognition, signal transduction, and adhesion. proprep.com For instance, the oligosaccharide portions of glycoproteins create highly specific sites for protein binding, while those on glycolipids act as recognition sites for carbohydrate-binding proteins. proprep.com The diversity of their structures allows for a wide range of biological activities, influencing everything from blood type determination to the modulation of protein function. ucsd.edu

Overview of Isoglobotriose as a Trisaccharide

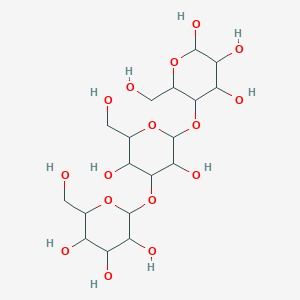

This compound (iGb3) is a trisaccharide with the chemical formula C18H32O16 and a molecular weight of 504.44 g/mol . elicityl-oligotech.comchemilyglycoscience.com It is composed of three monosaccharide units: two galactose molecules and one glucose molecule. Specifically, its structure is defined as Galα1-3Galβ1-4Glc. elicityl-oligotech.com This arrangement places it within the isoglobo-series of glycosphingolipids.

Historical Context of this compound Discovery and Study

Structure

2D Structure

Properties

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Chemical Characteristics of Isoglobotriose

Monosaccharide Composition and Glycosidic Linkages

Isoglobotriose is composed of three monosaccharide units: two galactose residues and one glucose residue nih.gov. These units are linked together by specific glycosidic bonds, defining its linear structure.

Galactose (Gal) Residues

The molecule contains two galactose (Gal) residues. The first galactose residue is located at the non-reducing end of the trisaccharide nih.goviedb.org. The second galactose residue is positioned in the middle, linking the terminal galactose to the glucose unit.

Glucose (Glc) Residue

A single glucose (Glc) residue forms the reducing end of the this compound molecule nih.goviedb.orgacs.orgauburn.edunih.gov. This glucose unit is typically in its pyranose form.

α1-3 and β1-4 Linkages

The specific arrangement of these monosaccharides is characterized by two distinct glycosidic linkages:

An α1-3 linkage connects the terminal galactose residue to the second galactose residue elicityl-oligotech.comiedb.orgacs.orgebi.ac.uk.

A β1-4 linkage connects the second galactose residue to the glucose residue at the reducing end elicityl-oligotech.comiedb.orgacs.orgebi.ac.uk.

Table 1: Monosaccharide Composition and Glycosidic Linkages of this compound

| Monosaccharide Unit | Position in Trisaccharide | Glycosidic Linkage to Next Unit | Linkage Type |

| Galactose (Gal) | Non-reducing end | Galactose (Gal) | α1-3 |

| Galactose (Gal) | Middle | Glucose (Glc) | β1-4 |

| Glucose (Glc) | Reducing end | N/A | N/A |

Structural Relationship to Other Glycans (e.g., Globotriose (B1671595), Mammalian Glycomes)

This compound shares structural similarities with other important glycans, particularly within the globo-series.

Globotriose: this compound is closely related to globotriose, which has the structure Galα1-4Galβ1-4Glc google.comresearchgate.netnih.govresearchgate.net. The primary difference lies in the linkage between the two galactose residues: this compound features an α1-3 linkage, whereas globotriose has an α1-4 linkage google.comnih.gov. This subtle difference in linkage significantly impacts molecular recognition and biological activity.

Mammalian Glycomes: this compound is a component of the complex carbohydrate profiles found in the milk of various mammalian species, contributing to the diversity of mammalian milk glycomes nih.govnih.gov. It has been identified as a significant or even dominant oligosaccharide in the milk of animals such as Asian elephants (Elephas maximus) and African elephants (Loxodonta africana africana), as well as the island flying fox (Pteropus hypomelanus) auburn.edunih.govresearchgate.netnih.gov. The presence and abundance of this compound in these milks highlight its role in the specialized nutritional and immunological properties of milk across different species.

Occurrence and Distribution in Biological Systems

Presence in Mammalian Milk

While mammalian milk is a rich source of diverse free oligosaccharides, the presence of significant quantities of free isoglobotriose is not widely documented in scientific literature. The biological importance of the this compound structure is primarily understood in the context of it being the foundational carbohydrate for isoglobo-series glycosphingolipids, rather than as a free, unbound oligosaccharide in milk. The discussion of its presence is therefore linked to the genetic capacity of a species to synthesize this specific glycan structure.

The ability to synthesize the this compound structure is determined by the presence of a functional gene encoding the enzyme isoglobotriaosylceramide synthase (also known as iGb3 synthase or Alpha 1,3-galactosyltransferase 2). genecards.orgmaayanlab.cloud This enzyme catalyzes the addition of a galactose molecule in an α1-3 linkage to lactosylceramide (B164483), forming isoglobotriaosylceramide (iGb3), the first compound in the isoglobo-series. maayanlab.cloud

The distribution of this synthetic capability is species-specific. Notably, the gene encoding this enzyme, A3GALT2, is considered nonfunctional in humans, which precludes the synthesis of this compound and derivative glycosphingolipids. maayanlab.cloud In contrast, this enzyme is active in other mammals, leading to the expression of the this compound structure on cell membranes as part of glycosphingolipids. While milk from various mammals, including primates, bears, and marine mammals, contains a complex array of oligosaccharides, the specific detection of free this compound is not a commonly reported finding. nih.gov The complexity and quantity of milk oligosaccharides are greatest in humans, bears, and marsupials. nih.gov

Table 1: Status of the A3GALT2 Gene and this compound Synthesis Capacity in Different Species.

| Species | Gene (Enzyme) | Gene Status | Capacity for this compound Synthesis |

|---|---|---|---|

| Human (Homo sapiens) | A3GALT2 (iGb3 Synthase) | Nonfunctional (Pseudogene) maayanlab.cloud | No maayanlab.cloud |

| Mouse (Mus musculus) | A3galt2 (iGb3 Synthase) | Functional wikipedia.org | Yes maayanlab.cloud |

Specific data detailing the concentration changes of free this compound throughout lactation are not available. However, the composition of mammalian milk, including its oligosaccharide content, is known to change dynamically over the lactation period. For instance, in humans, the concentration of many human milk oligosaccharides (HMOs) is highest in colostrum and decreases as the milk matures. frontiersin.org Similarly, marsupial milk composition undergoes significant changes to meet the evolving nutritional and immunological needs of the developing young, which are born in a highly altricial state. nih.govwombaroo.com.au In the tammar wallaby, for example, the protein profile of milk whey changes dramatically across the distinct phases of lactation. nih.gov Given that the synthesis of all milk oligosaccharides relies on glycosyltransferases present in the mammary gland, it is plausible that if this compound were present as a free oligosaccharide, its concentration would also be subject to temporal regulation during lactation, similar to other milk glycans.

Human milk oligosaccharides (HMOs) are a highly complex and abundant group of free glycans unique to human milk. researchgate.netnih.gov A comparison between the this compound structure and the core structures of major HMOs reveals key differences in their glycosidic linkages and building blocks.

HMOs are built upon a lactose (B1674315) (Galβ1-4Glc) core. frontiersin.org This core is elongated by the addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) to form core structures like lacto-N-tetraose (LNT; Galβ1-3GlcNAcβ1-3Galβ1-4Glc) and its isomer. nih.govnih.gov These core structures are then further modified by fucosylation and sialylation. frontiersin.org

This compound (Galα1-3Galβ1-4Glc), by contrast, is a simpler trisaccharide. elicityl-oligotech.com Its defining feature is the terminal Galα1-3Gal linkage, which is structurally distinct from the primary linkages found in the backbones of the most abundant HMOs. While fucose and sialic acid are key components of HMOs, they are not part of the basic this compound structure.

Table 2: Structural Comparison of this compound and a Major Human Milk Oligosaccharide Core.

| Feature | This compound | Lacto-N-tetraose (LNT) - A Core HMO Structure |

|---|---|---|

| Structure | Galα1-3Galβ1-4Glc elicityl-oligotech.com | Galβ1-3GlcNAcβ1-3Galβ1-4Glc nih.gov |

| Monosaccharide Units | Galactose (x2), Glucose (x1) | Galactose (x2), N-acetylglucosamine (x1), Glucose (x1) |

| Defining Linkage | Galα1-3Gal | Galβ1-3GlcNAc |

| Common Modifications | Serves as a base for further glycosylation in the isoglobo-series. nih.gov | Frequently fucosylated and/or sialylated. frontiersin.org |

Integration within Complex Glycoconjugates (e.g., Glycosphingolipids)

The primary biological context for this compound is its role as the carbohydrate component of isoglobotriaosylceramide (iGb3), the precursor for the isoglobo-series of glycosphingolipids. nih.govnih.gov Glycosphingolipids are molecules comprising a ceramide lipid anchor and a covalently linked glycan chain, which are integral components of the outer leaflet of cell membranes. creative-proteomics.comnih.gov

The biosynthesis of iGb3 occurs in the Golgi apparatus. nih.gov It begins with lactosylceramide (LacCer), which is formed by the addition of glucose and then galactose to a ceramide base. The enzyme isoglobotriaosylceramide synthase, encoded by the A3GALT2 gene, then transfers a galactose residue from a nucleotide sugar donor (UDP-Gal) to lactosylceramide, creating the characteristic Galα1-3Gal linkage and forming iGb3. genecards.orgmaayanlab.cloud This molecule can then be further elongated by other glycosyltransferases to produce more complex glycosphingolipids of the isoglobo-series. nih.gov

Evolutionary Perspectives of this compound Biosynthesis and Occurrence

The evolution of glycan structures in mammals is a reflection of diverse selective pressures related to immunity, development, and nutrition. The biosynthesis of this compound is a clear example of a trait that has been differentially retained and lost across mammalian lineages.

The presence of a functional A3GALT2 gene in many non-primate mammals suggests that the ability to synthesize the this compound structure is an ancestral trait. maayanlab.cloudwikipedia.org The fact that A3GALT2 has become a nonfunctional pseudogene in humans indicates a loss of this synthetic pathway during primate evolution. maayanlab.cloud This is part of a broader evolutionary trend where the glycan repertoire of humans differs from that of many other mammals.

The evolution of milk composition provides a parallel perspective. The milk of the most ancient mammalian lineages, the monotremes (echidna, platypus) and marsupials, is characterized by a high diversity of complex oligosaccharides, with free lactose often being a minor component, especially in early lactation. nih.govmilkgenomics.org It is hypothesized that the ancestral mammalian milk was rich in oligosaccharides which provided immunological protection and shaped the gut microbiota of the immunologically naive young. nih.govmilkgenomics.org The shift towards high concentrations of free lactose as the primary carbohydrate energy source is considered a more recent evolutionary development seen in many eutherian mammals. milkgenomics.org The species-specific expression of glycosyltransferases, such as iGb3 synthase, is a key mechanism driving the evolutionary diversity of both milk oligosaccharides and cellular glycoconjugates across mammals.

Biosynthesis Pathways and Enzymatic Mechanisms

Glycosyltransferase-Mediated Synthesis

Glycosyltransferase-mediated synthesis represents the natural biological route for glycan assembly. This process involves the precise addition of sugar residues, step-by-step, to build complex oligosaccharide structures.

The synthesis of isoglobotriose (Galα1–3Galβ1–4Glc) is critically dependent on the activity of specific α-1,3-galactosyltransferases (α3GalTs). These enzymes are responsible for introducing the α-1,3-linked galactose residue that distinguishes this compound from other related structures rsc.orguniprot.orgscispace.com.

Bovine α3GalT: This mammalian enzyme has been identified as capable of synthesizing this compound, likely by acting on a precursor such as lactose (B1674315) (Galβ1–4Glc) rsc.org.

Human A3GALT2 (Alpha-1,3-Galactosyltransferase 2): Also known as isoglobotriaosylceramide synthase (iGb3 synthase), this enzyme is involved in the synthesis of glycosphingolipids. It catalyzes the transfer of galactose from UDP-galactose to acceptors like Gal-β-1,4-Glc-ceramide, forming structures that include the α-1,3-galactose linkage characteristic of this compound uniprot.orggenecards.org.

Pig GGTA1 (N-acetyllactosaminide α1,3-galactosyltransferase): While this enzyme also mediates the transfer of galactose with an α1-3 linkage, its primary substrate is N-acetyllactosamine, and it is noted for not synthesizing isogloboside 3 (iGb3) directly uniprot.org.

Table 1: Key Glycosyltransferases in this compound Synthesis

| Enzyme Name | EC Number | Catalytic Activity | Primary Product/Role in this compound Synthesis | Source Reference(s) |

| Bovine α3GalT (α-1,3-galactosyltransferase) | EC:2.4.1.87 | Transfers a galactose residue with an α-1,3 linkage. | This compound | rsc.org |

| Human A3GALT2 (Alpha-1,3-Galactosyltransferase 2) | EC:2.4.1.87 | Catalyzes the transfer of galactose to form the α-1,3-galactose linkage in glycosphingolipids, including this compound. | This compound (via glycosphingolipid pathway) | uniprot.orggenecards.org |

| Pig GGTA1 (N-acetyllactosaminide α1,3-galactosyltransferase) | EC:2.4.1.87 | Transfers galactose with an α-1,3 linkage to N-acetyllactosamine. | Galactose-α1-3-galactose | uniprot.org |

Glycosyltransferases exhibit distinct specificities for both their activated sugar nucleotide donors and their acceptor molecules. This specificity is crucial for directing the precise assembly of glycan chains. For this compound synthesis, the key acceptor is typically a precursor molecule containing a β-1,4-linked galactose residue.

Acceptor Substrates: Lactose (Galβ1–4Glc) is considered a primary acceptor substrate for the synthesis of this compound by enzymes like bovine α3GalT rsc.orgmdpi.comscispace.com. In the context of glycosphingolipid synthesis, Gal-β-1,4-Glc-ceramide serves as an acceptor for A3GALT2 uniprot.org.

Donor Substrates: The transfer of galactose residues is mediated by activated sugar nucleotides.

The biosynthesis of glycans by Leloir glycosyltransferases requires activated monosaccharide donors, known as sugar nucleotides rsc.orgnih.govresearchgate.netchemilyglycoscience.com. For the galactose residues in this compound, the essential donor is UDP-Galactose.

Salvage Pathways: While not directly detailed for this compound synthesis itself, cellular salvage pathways exist for the regeneration of various sugar nucleotides, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), from precursor molecules rsc.orgresearchgate.netnih.gov. These pathways are critical for maintaining adequate intracellular pools of activated sugars required for extensive glycosylation processes.

Table 2: Key Sugar Nucleotide Donors in Glycosylation

| Sugar Nucleotide Donor | Monosaccharide Donated | Primary Role in this compound Synthesis | Source Reference(s) |

| UDP-Galactose | Galactose (Gal) | Essential donor for Galα1–3 and Galβ1–4 linkages | rsc.orgnih.govchemilyglycoscience.com |

| UDP-GlcNAc | N-acetylglucosamine | Precursor for UDP-GalNAc regeneration | researchgate.netnih.gov |

| UDP-GalNAc | N-acetylgalactosamine | Involved in related glycan synthesis | researchgate.netnih.gov |

Cellular Localization of Biosynthetic Machinery (e.g., Golgi Apparatus)

The enzymatic machinery responsible for the synthesis of this compound, particularly the glycosyltransferases, is primarily localized within the Golgi apparatus nih.govgenecards.org. This organelle is the central hub for post-translational modification and sorting of proteins and lipids, including the sequential addition of carbohydrate units to form complex glycans. Enzymes involved in the synthesis of glycosphingolipids, such as A3GALT2, are also found in the Golgi apparatus uniprot.orggenecards.org. The compartmentalization within the Golgi allows for the ordered progression of glycosylation steps, ensuring the correct assembly of oligosaccharide structures like this compound.

Regulation of this compound Biosynthesis

The precise regulation of this compound biosynthesis is complex and not fully elucidated. The coordinated expression and activity of multiple glycosyltransferases, along with the availability of their respective sugar nucleotide donors, dictate the final glycan structures produced by a cell or tissue nih.gov.

Compound List:

this compound

Galactose (Gal)

Glucose (Glc)

UDP-Galactose

Lactose

UDP-N-acetylglucosamine (UDP-GlcNAc)

UDP-N-acetylgalactosamine (UDP-GalNAc)

Gal-β-1,4-Glc-ceramide

Glycosphingolipid

N-acetyllactosamine

Galactose-α1-3-galactose

Multistep Synthesis Principles

The chemical synthesis of complex oligosaccharides like this compound is a challenging yet vital endeavor in glycochemistry. It relies on a series of carefully orchestrated steps, each requiring precise control over reactivity and stereochemistry. The overarching principle involves the sequential addition of monosaccharide units, typically through glycosylation reactions, to build the desired oligosaccharide chain jst.go.jplsu.edursc.orgresearchgate.net.

Key Challenges and Strategies:

Stereoselectivity: A primary challenge is achieving the correct stereochemistry (α or β linkage) at each glycosidic bond. Neighboring group participation, often employing acyl protecting groups at the C-2 position of the glycosyl donor, is a common strategy for promoting the formation of 1,2-trans glycosidic linkages (β linkages) lsu.edursc.org. Conversely, the selective synthesis of 1,2-cis glycosidic linkages (α linkages) often requires specific protecting group manipulations or the use of glycosyl donors with electron-withdrawing groups to facilitate an SN2-like mechanism lsu.edursc.org.

Regioselectivity: Ensuring that glycosylation occurs at the desired hydroxyl group of the acceptor molecule is crucial. This is managed through selective protection and deprotection of hydroxyl groups on the monosaccharide building blocks jst.go.jpresearchgate.net.

Glycosyl Donors: A variety of activated monosaccharide derivatives, known as glycosyl donors, are employed. Common classes include glycosyl halides, thioglycosides, glycosyl imidates (such as trichloroacetimidates), glycosyl phosphates, and glycals rsc.orgresearchgate.netnih.gov. Each donor type has specific activation requirements and exerts different influences on the stereochemical outcome of the glycosylation reaction rsc.orgresearchgate.netnih.gov. For instance, thioglycosides are highly versatile and widely used, often activated by electrophilic promoters rsc.orgresearchgate.net. Glycosyl imidates are also popular, frequently activated by Lewis acids like boron trifluoride etherate rsc.org.

Protecting Group Chemistry: The strategic use of protecting groups is fundamental. These temporary modifications mask reactive hydroxyl groups, preventing unwanted side reactions and directing glycosylation to specific positions. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are essential for the stepwise assembly of complex oligosaccharides jst.go.jpresearchgate.net.

The synthesis typically proceeds by coupling protected monosaccharide donors with protected monosaccharide acceptors, followed by deprotection and further elongation. This iterative process requires meticulous planning and execution to achieve high yields and purity of the target oligosaccharide jst.go.jprsc.org.

Preparation of Functionalized this compound Probes and Analogs

The preparation of functionalized this compound probes and analogs is driven by the need to investigate its biological roles, develop diagnostic tools, or create therapeutic agents. Functionalization allows for the introduction of labels (e.g., fluorescent tags, radioactive isotopes, biotin) for detection and imaging, or for the creation of molecules with altered biological activity or pharmacokinetic properties researchgate.netresearchgate.net.

Enzymatic Synthesis of Globotriose (B1671595) Derivatives: Enzymatic methods offer a powerful alternative for the synthesis of oligosaccharides and their derivatives, often providing high stereo- and regioselectivity under mild conditions, without the extensive use of protecting groups required in chemical synthesis researchgate.netresearchgate.net. For globotriose and its derivatives, which are implicated in pathogenic processes and drug development strategies, efficient production methods are highly sought after researchgate.net.

One notable approach involves a multi-enzyme one-pot system designed for the preparative-scale synthesis of globotriose and its derivatives. This system leverages the substrate promiscuity of certain enzymes to utilize readily available starting materials for the synthesis of activated sugar donors, which are then incorporated into the target oligosaccharide structure researchgate.net.

Table 1: Enzymatic Synthesis of Globotriose Derivatives

| Enzyme Component | EC Number | Role in Synthesis | Substrate/Product Example | Notes |

| Galactokinase (SpGalK) | 2.7.1.6 | Phosphorylates galactose to produce galactose-1-phosphate | Galactose → Galactose-1-phosphate | Highly promiscuous substrate specificity, enabling the production of various UDP-galactose derivatives. |

| UDP-glucose pyrophosphorylase (SpGalU) | 2.7.7.9 | Converts galactose-1-phosphate and UTP to UDP-galactose | Galactose-1-phosphate + UTP → UDP-galactose + PPi | Crucial for generating the activated sugar donor required for glycosyltransferases. |

| α-1,4-galactosyltransferase (LgtC) | 2.4.1.44 | Catalyzes the transfer of galactose from UDP-galactose | UDP-galactose + Acceptor → Galactose-linked Acceptor + UDP | Forms the glycosidic linkage, building the oligosaccharide chain. |

| Inorganic pyrophosphatase (PPase) | 3.6.1.1 | Hydrolyzes pyrophosphate (PPi) | PPi → 2 Pi | Drives the overall reaction forward by removing the pyrophosphate byproduct. |

This enzymatic cascade facilitates the cost-effective and facile production of globotriose and its derivatives, which are being investigated for applications in colon cancer therapy and as indicators for HIV-1 infection susceptibility researchgate.net.

Chemical Strategies for Functionalization and Analogs: Beyond enzymatic routes, chemical synthesis offers flexibility in creating a wide array of functionalized probes and analogs. This typically involves:

Selective Modification: Introducing specific functional groups at defined positions of the this compound structure. For example, a terminal hydroxyl group could be derivatized with a fluorescent dye (e.g., a fluorophore like FITC or a rhodamine derivative) or a linker for conjugation to biomolecules or solid supports.

Analog Design: Synthesizing molecules that mimic this compound but possess subtle structural alterations. These modifications might include changes in the sugar residues, the linkage types, or the presence of non-carbohydrate moieties. Such analogs can serve as inhibitors of carbohydrate-processing enzymes, probes for studying carbohydrate-protein interactions, or lead compounds in drug discovery.

The development of efficient glycosylation methods and strategic protecting group manipulations, as discussed in Section 5.2.3, are foundational to the chemical preparation of these complex, functionalized molecules.

Compound Names Mentioned:

this compound

Globotriose

UDP-galactose

UDP-glucose

UDP-GlcNAc

UDP-GalNAc

Applications in Research and Biotechnology

Role in Glycobiology Research

This compound is a valuable tool for researchers studying the enzymes and pathways involved in glycosphingolipid metabolism. nih.gov By using this compound as a substrate, scientists can investigate the activity and specificity of various glycosyltransferases. It can also be used in studies of carbohydrate-protein interactions.

Potential Therapeutic and Biotechnological Applications

While direct therapeutic applications of this compound are not yet established, the broader field of glycobiology holds significant therapeutic potential. nih.govnih.govnih.gov Understanding the role of oligosaccharides like this compound in disease processes could lead to the development of new diagnostic markers or therapeutic interventions. In biotechnology, the enzymatic synthesis of this compound and other oligosaccharides is an area of active development, with potential applications in the production of functional foods and other bioproducts. nih.gov

Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of complex carbohydrates like isoglobotriose. These methods provide insights into the atomic-level connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides. For this compound, ¹H-NMR spectroscopy, often in combination with two-dimensional techniques like COSY (Correlation Spectroscopy), is used to determine the sequence of monosaccharides, the anomeric configurations (α or β), and the linkage positions between the sugar units.

The ¹H-NMR spectrum of the this compound moiety reveals distinct signals for each proton in the molecule. The chemical shifts (δ) of the anomeric protons are particularly informative. For the this compound core, the anomeric proton of the terminal α-galactose (Galα1-3) typically resonates at a characteristic downfield shift, while the anomeric proton of the internal β-galactose (Galβ1-4) and the reducing glucose residue appear at different chemical shifts. The coupling constants (J-values) between adjacent protons provide information about the dihedral angles, which helps to confirm the stereochemistry of the glycosidic linkages.

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for the this compound Moiety

| Proton Assignment | Representative Chemical Shift (ppm) |

| H-1 (α-Gal) | ~4.8-5.0 |

| H-1 (β-Gal) | ~4.3-4.5 |

| H-1 (α-Glc) | ~5.2 |

| H-1 (β-Glc) | ~4.6 |

| Other sugar protons | 3.2-4.2 |

Note: These are approximate chemical shift ranges derived from related structures. The exact values can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for sequencing the monosaccharide units through fragmentation analysis (MS/MS). Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions of the oligosaccharide.

The positive-ion mass spectrum of this compound will show a prominent peak corresponding to the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry can provide the exact mass, which confirms the elemental composition (C₁₈H₃₂O₁₆).

Tandem mass spectrometry (MS/MS) of the parent ion provides structural information through the analysis of fragment ions. The fragmentation of oligosaccharides in the gas phase typically involves cleavage of the glycosidic bonds. For this compound (Gal-Gal-Glc), the fragmentation pattern would reveal characteristic losses of the terminal galactose residue, followed by the internal galactose, allowing for the determination of the monosaccharide sequence. The resulting fragment ions are designated according to the established nomenclature for carbohydrate fragmentation. For example, the cleavage of the terminal galactose would result in a Y-ion corresponding to the remaining disaccharide and a B-ion corresponding to the terminal galactose.

Interactive Data Table: Expected Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Neutral Loss |

| [M+Na]⁺ | Y₂ | [Gal-Glc+Na]⁺ | Galactose (162 Da) |

| [M+Na]⁺ | B₁ | [Gal+Na]⁺ | Gal-Glc (324 Da) |

| [Gal-Glc+Na]⁺ | Y₁ | [Glc+Na]⁺ | Galactose (162 Da) |

Note: The m/z values are theoretical and based on the sodiated adducts.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, such as biological extracts or synthetic reaction products. The choice of chromatographic method depends on the properties of the molecule and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of neutral oligosaccharides. For this compound, normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes are most effective. Amine-bonded stationary phases are commonly employed for the separation of underivatized carbohydrates. nih.gov

The separation mechanism is based on the differential partitioning of the polar hydroxyl groups of the oligosaccharide between the polar stationary phase and a less polar mobile phase, typically a mixture of acetonitrile (B52724) and water. The retention time of this compound will depend on the specific column, the composition of the mobile phase, the flow rate, and the temperature. Generally, larger oligosaccharides have longer retention times.

Interactive Data Table: Typical HPLC Conditions for Neutral Oligosaccharide Separation

| Parameter | Condition |

| Column | Amine-bonded silica (B1680970) (e.g., NH₂) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Temperature | Ambient or slightly elevated |

Note: Specific retention times for this compound are highly method-dependent and require experimental determination.

While this compound is a neutral molecule, it can be separated by high-pH anion-exchange chromatography (HPAEC). At high pH, the hydroxyl groups of carbohydrates can be deprotonated, imparting a negative charge to the molecule. This allows for their separation on a strong anion exchange column.

HPAEC is particularly powerful for the separation of complex mixtures of oligosaccharides, often providing higher resolution than other HPLC methods. Elution is typically achieved using a gradient of increasing salt concentration (e.g., sodium acetate) in a high-pH eluent (e.g., sodium hydroxide). The retention time of this compound will be influenced by the number of accessible hydroxyl groups and their pKa values. This technique is often coupled with pulsed amperometric detection (PAD), which provides sensitive and selective detection of carbohydrates.

Interactive Data Table: General HPAEC Conditions for Neutral Oligosaccharide Analysis

| Parameter | Condition |

| Column | Strong anion exchange (e.g., quaternary ammonium (B1175870) functionalized polymer) |

| Mobile Phase | Sodium hydroxide/sodium acetate (B1210297) gradient |

| Detector | Pulsed Amperometric Detector (PAD) |

| pH | High (typically >12) |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of polar compounds like this compound. HILIC utilizes a polar stationary phase (such as silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.

The retention mechanism in HILIC involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. This compound, being a polar molecule, is well-retained under HILIC conditions. Gradient elution, with an increasing percentage of water in the mobile phase, is commonly used to elute the oligosaccharides. HILIC can be coupled with mass spectrometry for simultaneous separation and identification. chromatographytoday.com

Interactive Data Table: Common HILIC Parameters for Oligosaccharide Separation

| Parameter | Condition |

| Column | Amide- or diol-bonded silica |

| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., ammonium formate) |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering (ELSD), or Refractive Index (RI) |

| Organic Solvent % | Typically starts high (e.g., >80%) and decreases |

Glycomics and Metabolomics Approaches for this compound Profiling

Glycomics and metabolomics provide powerful, high-throughput platforms for the comprehensive analysis of glycosphingolipids (GSLs), including this compound, within complex biological systems. acs.orgnih.gov These approaches aim to identify and quantify the complete set of glycans (glycome) or small-molecule metabolites (metabolome) in a cell, tissue, or organism. Given that this compound is part of the broader isoglobo-series of GSLs, these techniques are essential for distinguishing it from structural isomers and understanding its metabolic context. nih.govcreative-proteomics.com

Profiling GSLs like this compound typically begins with lipid extraction from the biological sample, followed by purification to isolate the GSL fraction. acs.orgmdpi.com A key analytical strategy involves the enzymatic release of the glycan headgroups from the lipid moiety using a broad-specificity endoglycoceramidase (EGCase), allowing for subsequent analysis of the free glycans. acs.org

Mass spectrometry (MS) is a cornerstone technique in both glycomics and metabolomics for GSL analysis. nih.govnih.govnih.govmultiplemyelomahub.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is widely used for high-throughput profiling of GSLs. nih.gov This method allows for the simultaneous semi-quantitative profiling of numerous neutral and sialylated GSL species. nih.gov For detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed to sequence the glycan structure, which is critical for differentiating between isomers such as this compound and Globotriose (B1671595). nih.gov

To enhance separation and sensitivity, MS is often coupled with liquid chromatography (LC), particularly Ultra-Performance Liquid Chromatography with Hydrophilic Interaction Liquid Chromatography (UPLC-HILIC). acs.org This method separates the released and fluorescently-labeled glycans before they enter the mass spectrometer, providing an additional dimension of identification based on retention time and enabling robust quantification. acs.org

Metabolomics studies can reveal broader perturbations in lipid metabolism pathways that may affect the abundance of this compound precursors, such as hexosylceramides and lactosylceramides, or related GSLs. nih.gov These untargeted or targeted analyses provide insights into the metabolic dysregulation associated with various physiological or pathological states. nih.gov

Table 1: Techniques for Glycomics and Metabolomics Profiling of this compound

| Technique | Principle | Application for this compound | Key Findings |

|---|---|---|---|

| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules from a crystalline matrix. | High-throughput profiling of total GSL extracts to detect the presence and relative abundance of this compound-containing species. nih.gov | Provides a snapshot of the GSL glycome, including globo- and isoglobo-series structures. nih.gov |

| LC-MS/MS | Separates molecules by chromatography before ionization and fragmentation for structural analysis. | Separates this compound from its isomers and other GSLs; MS/MS provides definitive structural confirmation by sequencing the glycan. acs.orgnih.gov | Enables precise identification and quantification of this compound in complex biological mixtures. acs.org |

| UPLC-HILIC-FLD | High-resolution chromatography separates fluorescently-labeled glycans based on hydrophilicity, followed by fluorescence detection. | Quantitative analysis of glycan headgroups released from GSLs, including the this compound trisaccharide. acs.org | Offers a robust workflow for high-throughput glycan analysis from samples like blood serum or cell membranes. acs.org |

Enzymatic Assays for Characterization

Enzymatic assays are fundamental for characterizing the synthesis and degradation of this compound, providing insights into its metabolic pathways and the enzymes that regulate its abundance. These assays typically measure the activity of specific enzymes by monitoring the conversion of a substrate to a product.

Synthesis: The biosynthesis of this compound, like other GSLs, is a stepwise process occurring in the Golgi apparatus, catalyzed by a series of glycosyltransferases. creative-proteomics.com The synthesis of this compound (Galα1-3Galβ1-4Glc-Cer) involves the transfer of an α-galactose residue to Lactosylceramide (B164483) (Galβ1-4Glc-Cer). The key enzyme is an α-1,3-galactosyltransferase. While multi-enzyme systems have been described for the in vitro synthesis of related structures like isoglobotetraose (B594378), which use this compound as an intermediate, specific assays for the this compound synthase itself would involve incubating the enzyme with Lactosylceramide and a donor substrate like UDP-Galactose. researchgate.net The formation of the this compound product could then be detected using the analytical methods described in the previous section, such as LC-MS.

Degradation: The degradation of this compound occurs in the lysosome and involves the sequential removal of sugar residues by specific glycosidases. The terminal α-linked galactose of this compound is cleaved by the enzyme α-galactosidase A (α-Gal A). nih.govnih.gov A deficiency in this enzyme leads to the lysosomal storage disorder known as Fabry disease, characterized by the accumulation of GSLs with terminal α-galactose residues, most notably Globotriaosylceramide (Gb3). nih.govnih.govmdpi.com

Assays to characterize this degradation step focus on measuring the activity of α-galactosidase A. pnas.org A common method is a fluorometric assay using the artificial substrate 4-methylumbelliferyl-α-D-galactopyranoside. nih.govpnas.org When cleaved by α-Gal A, this substrate releases the highly fluorescent compound 4-methylumbelliferone, and the rate of its formation is proportional to enzyme activity. nih.gov Another approach is to directly measure the substrate, where a decrease in this compound or an increase in its product, Lactosylceramide, is quantified over time using LC-MS. nih.gov More recently, flow cytometry-based assays using fluorescently-labeled substrates (e.g., a fluorescent version of Gb3, its isomer) have been developed to measure α-Gal A activity at the single-cell level. researchgate.net

Table 2: Enzymatic Assays for this compound Characterization

| Process | Enzyme | Assay Principle | Substrate(s) | Product(s) Detected |

|---|---|---|---|---|

| Synthesis | α-1,3-galactosyltransferase | Measures the formation of this compound from its precursor. | Lactosylceramide, UDP-Galactose | This compound |

| Degradation | α-Galactosidase A (α-Gal A) | Fluorometric assay measuring the release of a fluorescent molecule upon substrate cleavage. nih.govpnas.org | 4-methylumbelliferyl-α-D-galactopyranoside | 4-methylumbelliferone |

| Degradation | α-Galactosidase A (α-Gal A) | Mass spectrometry-based assay measuring the conversion of the natural substrate. nih.gov | This compound | Lactosylceramide |

| Degradation | α-Galactosidase A (α-Gal A) | Flow cytometry assay measuring the accumulation of a fluorescently-labeled substrate in cells. researchgate.net | Fluorescently-labeled Globotriaosylceramide (isomer of this compound) | Intracellular fluorescence |

Biological Roles and Molecular Interactions

Host-Microbe Interactions

The intricate relationship between host organisms and their resident microbes, particularly within the gut, is fundamental to health and development. Oligosaccharides, including Isoglobotriose, can play a role in shaping this microbial ecosystem.

Influence on Gut Microbiota Composition and Activity

Direct research detailing the specific influence of this compound on the composition and activity of the gut microbiota remains limited in the reviewed literature. Generally, non-digestible carbohydrates, such as oligosaccharides, are recognized for their capacity to modulate the gut microbiome. These compounds can serve as substrates for fermentation by specific gut bacteria, thereby promoting the growth of beneficial microbial populations and influencing the production of metabolites like short-chain fatty acids (SCFAs) nih.govnih.govmdpi.commdpi.com. While this compound is an oligosaccharide, its precise mechanisms of interaction with gut microbial communities require further investigation.

Proposed Prebiotic Effects in Non-Human Mammals

The literature does not extensively detail specific studies proposing this compound's prebiotic effects in non-human mammals. However, the broader category of Human Milk Oligosaccharides (HMOs), which includes various complex sugars, has been associated with prebiotic-like activities in non-human mammals, influencing the composition of milk and colostrum si.edu. As this compound is a milk oligosaccharide, it is plausible that it may contribute to the prebiotic landscape of milk in the species where it is found. Nevertheless, direct experimental evidence substantiating this compound's specific prebiotic functions in non-human mammalian models is not detailed in the provided sources.

Biological Significance in Mammalian Development and Physiology (Non-Human Models)

Milk oligosaccharides are crucial for the development and physiological well-being of mammalian infants, often by shaping the developing gut microbiome and providing immune-modulatory effects nih.govresearchgate.net. This compound has been identified in the milk of specific non-human mammalian species, suggesting a potential role within their developmental context.

Specifically, this compound has been detected in the milk of the spotted hyena and the clouded leopard researchgate.net. Milk composition across mammalian species is highly adapted to the unique environmental and nutritional requirements of their offspring researchgate.net. While the precise biological significance of this compound in these species is not fully elucidated by the provided literature, its presence indicates it is a component of their milk oligosaccharide profile, which generally supports infant development and health. Further research would be necessary to define its specific contributions to the physiology of these animals during their developmental stages.

Data Table: this compound Presence in Mammalian Milk

| Mammal Species | Presence of this compound in Milk | Reference |

| Spotted Hyena | Detected | researchgate.net |

| Clouded Leopard | Detected | researchgate.net |

Research Applications and Methodological Advancements

Isoglobotriose as a Glycan Standard and Reference Material

This compound is commercially available from specialized suppliers, indicating its utility as a reference material in glycomics research elicityl-oligotech.comelicityl-oligotech.com. While specific certified reference materials for this compound are not extensively detailed in the provided literature, its availability in high purity (e.g., >95% HPLC) allows researchers to use it as a standard for calibrating analytical instruments and validating experimental methods in glycan analysis elicityl-oligotech.comelicityl-oligotech.com. The development of glycan standards is crucial for ensuring accuracy, comparability, and traceability in quantitative glycan measurements, particularly in the biopharmaceutical industry nist.govnist.gov.

Use in Glycan Array and Affinity Chromatography Studies

This compound has been prepared and functionalized for use in affinity chromatography elicityl-oligotech.comelicityl-oligotech.com. This involves immobilizing the glycan onto a solid support, such as a gel matrix, to create affinity columns. Such columns are instrumental in purifying or isolating proteins that specifically bind to this compound, such as lectins or antibodies nih.govgbiosciences.commdpi.com. Furthermore, this compound is part of broader glycan libraries, including the "Globo and Isoglobo series," which are utilized in glycan array platforms elicityl-oligotech.com. Glycan arrays enable the high-throughput screening of interactions between a wide range of glycans and glycan-binding proteins, providing insights into biological recognition events nih.govzbiotech.combidmc.org.

Application in Glycosyltransferase Activity Assays

The synthesis of this compound involves the action of specific glycosyltransferases. For instance, the beta-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae (HiLgtD) has been employed in the enzymatic synthesis of this compound and related structures nih.govresearchgate.netualberta.ca. Research into glycosyltransferase activity assays utilizes various methodologies, including fluorescent or colorimetric approaches, to quantify the catalytic activity of these enzymes testtechnologypublisher.comnih.gov. These assays are vital for characterizing enzyme kinetics, substrate specificity, and for identifying potential inhibitors or activators of glycosylation pathways.

Computational Modeling and Structural Biology Studies of this compound-Binding Proteins

While direct studies focusing on the computational modeling or structural biology of proteins specifically binding to this compound were not explicitly found in the provided search results, these advanced methodologies are fundamental to understanding glycan-protein interactions. Structural biology techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the three-dimensional structures of biomolecules and their complexes nih.govpasteur.frfrontiersin.orgmdpi.comnih.gov. Computational modeling, including molecular dynamics simulations and deep learning approaches, is used to predict protein structures, analyze binding affinities, and simulate molecular interactions plos.orgnih.govnih.govmaranasgroup.com. These techniques are broadly applicable to elucidating the molecular mechanisms by which proteins recognize and interact with glycans like this compound, contributing to the broader field of glycomics and glycobiology.

Strategies for Large-Scale Production and Biomanufacturing

Efficient production of this compound for research and potential therapeutic applications relies on advanced synthesis strategies. Enzymatic synthesis, often coupled with in situ regeneration of expensive sugar nucleotide donors such as UDP-N-acetylgalactosamine (UDP-GalNAc), is a key approach to achieving cost-effective, large-scale production nih.govresearchgate.net. This method leverages the specificity of glycosyltransferases to build complex oligosaccharide structures. Furthermore, the use of whole bacterial cells, such as engineered Escherichia coli, as "cell factories" offers a promising avenue for the large-scale enzymatic synthesis of glycans researchgate.net. Chemoenzymatic processes, which combine chemical synthesis steps with enzymatic transformations, also contribute to the production of defined glycan structures nist.gov.

Future Directions in Isoglobotriose Research

Elucidating Undiscovered Biological Functions and Interactors

While Isoglobotriose is recognized as a component of milk oligosaccharides, its specific biological functions beyond basic nutrition are not fully elucidated. Current research suggests potential roles in immune modulation and as a prebiotic, similar to other human milk oligosaccharides (HMOs) nii.ac.jpnih.govnih.govnih.gov. However, the precise mechanisms and specific targets remain largely unknown.

Future Research Avenues:

Specific Functional Mechanisms: Detailed investigations are needed to pinpoint the exact immunomodulatory pathways influenced by this compound. This includes understanding its effects on cytokine production, immune cell differentiation, and inflammatory responses. Research should also focus on its potential prebiotic activity, identifying specific gut bacteria that may utilize this compound and the metabolic outcomes of this interaction.

Molecular Interactors: Identifying specific protein targets, such as lectins or enzymes, that bind to or modify this compound is crucial. This could reveal its role in cell-cell recognition, signal transduction, or as a substrate for specific metabolic pathways.

Host-Microbe Interactions: Further studies are required to understand how this compound influences the composition and function of the gut microbiota in different host species, and whether these interactions contribute to host health.

Beyond Milk: Exploring the presence and potential functions of this compound in other biological fluids and tissues, beyond milk, could uncover novel roles.

Development of Advanced Synthetic and Chemoenzymatic Methods

The synthesis of complex glycans like this compound presents significant challenges due to the intricate stereochemistry and regioselectivity required for glycosidic bond formation. While chemical synthesis is possible, it often involves extensive protecting group manipulations and can be low-yielding rsc.orgfrontiersin.orgrsc.orgrsc.orgresearchgate.netacs.org. Chemoenzymatic and enzymatic approaches offer more efficient and selective routes rsc.orgfrontiersin.orgrsc.orgnih.govasm.orgubc.ca. For instance, multi-enzyme systems have been developed for the synthesis of related glycans like globotetraose (B1165421) and isoglobotetraose (B594378) frontiersin.orgasm.orgresearchgate.net.

Future Research Avenues:

Scalable Synthesis: Developing more efficient, cost-effective, and scalable chemoenzymatic or enzymatic synthesis strategies for this compound and its derivatives is paramount. This would facilitate broader research applications and potential therapeutic development.

Enzyme Engineering: Exploring engineered glycosynthases and thioglycoligases could provide novel tools for precise synthesis of this compound with specific linkages and modifications ubc.ca.

Process Optimization: Optimizing existing multi-enzyme systems for substrate regeneration and enzymatic synthesis could significantly improve yields and reduce production costs asm.org.

Functionalized Analogs: Creating synthetic this compound analogs with specific labels (e.g., fluorescent tags, biotin) or modifications will be essential for tracking its biological fate and interactions plos.orgelicityl-oligotech.com.

Refinement of Analytical Techniques for Complex Glycan Mixtures

Analyzing this compound within complex biological matrices, such as milk or other bodily fluids, requires highly sensitive and specific analytical methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital for definitive structure elucidation researchgate.netmdpi.comacs.org, while Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is indispensable for identification, quantification, and profiling in complex mixtures acs.orgfrontiersin.orgresearchgate.netintertek.comoup.com. However, challenges remain in achieving high throughput, sensitivity, and precise quantification, especially when this compound is present in low concentrations or as part of a diverse glycan repertoire rsc.orgfrontiersin.orgacs.orgfrontiersin.org.

Future Research Avenues:

High-Throughput Profiling: Advancing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-QE-HF-MS) researchgate.net, to enable rapid and comprehensive profiling of this compound in various samples.

Sensitivity and Specificity: Developing improved sample preparation methods and MS ionization techniques to enhance the sensitivity and specificity for detecting and quantifying this compound, even at trace levels.

Method Standardization: Establishing standardized analytical protocols for this compound detection and quantification to ensure data comparability across different research groups and studies.

Novel Release Methods: Investigating and optimizing new glycan release methodologies, such as oxidative release methods acs.orgnih.gov, for efficient liberation of this compound from complex biological samples.

Exploration of this compound in Comparative Glycomics and Evolutionary Glycobiology

The presence of this compound in the milk of diverse mammalian species offers a unique window into glycan evolution. Its distribution across different taxa, particularly its notable abundance in elephant milk biorxiv.org and its presence in ursids plos.orgescholarship.org, suggests potentially conserved or convergent evolutionary roles. Understanding the phylogenetic distribution of this compound and the underlying genetic mechanisms (e.g., specific glycosyltransferase genes) that govern its synthesis can shed light on the evolutionary pressures that shaped mammalian milk composition.

Future Research Avenues:

Phylogenetic Mapping: Conducting extensive comparative glycomics studies across a broader spectrum of mammalian species to map the evolutionary history and distribution of this compound. This includes investigating its presence in species where it has not yet been identified.

Genetic Basis of Synthesis: Identifying and characterizing the specific glycosyltransferase genes responsible for this compound synthesis in different species. Comparative genomics can reveal evolutionary adaptations in these enzymatic pathways.

Evolutionary Pressures: Investigating the selective pressures that may have driven the presence or absence of this compound in particular mammalian lineages. This could involve correlating its presence with specific dietary adaptations, immune challenges, or metabolic strategies (e.g., hibernation in bears) plos.orgbiorxiv.org.

Functional Significance in Evolution: Exploring how the presence or absence of this compound might have conferred evolutionary advantages, such as in host-microbe co-evolution or adaptation to specific environmental conditions.

Investigation of this compound in Animal Models Beyond Milk Studies (Excluding Clinical Human Trials)

While this compound is primarily studied in the context of milk, its potential roles in other biological systems warrant investigation. Glycans, in general, are implicated in various metabolic processes and disease states creative-biolabs.combiorxiv.org. Glycosphingolipids (GSLs), which can incorporate isoglobo-series glycans, are integral components of cell membranes and play roles in cell signaling and recognition frontiersin.orgcreative-proteomics.com. Animal models offer a controlled environment to explore these possibilities without direct human clinical trials.

Future Research Avenues:

Tissue and Fluid Distribution: Investigating the presence and potential functions of this compound in various tissues, serum, urine, or fecal samples from animal models. This could reveal roles beyond its presence in milk.

Metabolic Fate and Activity: Utilizing animal models to study the absorption, metabolism, and excretion of this compound, and to evaluate its biological activities (e.g., immunomodulatory, metabolic effects) in a systemic context.

Gut Microbiome Influence: Examining the impact of this compound on the gut microbiome in animal models, potentially through dietary administration or by studying animals with naturally varying this compound intake.

Disease Models: Exploring the role of this compound in animal models of specific diseases, such as metabolic disorders, inflammatory conditions, or neurological diseases, to identify any protective or exacerbating effects.

Glycosphingolipid Interactions: Investigating how this compound, as part of GSLs, interacts with other cellular components or influences cell signaling pathways in animal systems.

By pursuing these future research directions, the scientific community can significantly advance our understanding of this compound, paving the way for new insights into mammalian biology, evolution, and potentially novel applications in health and nutrition.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) checkpoints:

- In-process testing : Monitor reaction progress with TLC or LC-MS.

- Post-synthesis validation : Use NMR to confirm structural consistency and endotoxin testing for cell-based assays.

Document all deviations and lot numbers in datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.